2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid
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Overview
Description
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid typically involves the internal Michael addition of ortho-toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-benzoxazin-4H-ones, followed by hydrolysis . This method yields the target compound through a series of well-defined steps, including condensation and purification via column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxo group to a hydroxyl group.
Substitution: This can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a COX-2 inhibitor, which could make it useful in treating inflammation and pain.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Another benzoxazine derivative with potential medicinal applications.
3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]: A compound with similar structural features and biological activities.
Uniqueness
What sets 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid apart is its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and interaction with biological targets. This makes it a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBIJULJONCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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